![molecular formula C21H12ClNO B14064014 Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- CAS No. 10206-04-9](/img/structure/B14064014.png)
Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- is an organic compound with the molecular formula C21H12ClNO. It is a derivative of phenanthro[9,10-d]oxazole, characterized by the presence of a 4-chlorophenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- typically involves the reaction of 9,10-phenanthrenequinone with 4-chlorobenzaldehyde in the presence of a suitable catalyst. One common method is the aza-Wittig reaction, where 2,3-dihydro-2,2,2-triphenylphenanthro[9,10-d]-1,3,2-λ5-oxazaphosphole reacts with aromatic aldehydes to form the corresponding 2-substituted phenanthro[9,10-d][1,3]oxazoles . The reaction is usually carried out in acetonitrile at elevated temperatures (around 85°C) for several hours .
Industrial Production Methods
While specific industrial production methods for phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophilic reagents: Such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically introduces nitro groups into the phenanthrene moiety, while bromination adds bromine atoms to the structure .
Applications De Recherche Scientifique
Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound acts as a blue fluorophore with hybridized local and charge-transfer characteristics, enabling efficient electroluminescence . The molecular targets include triplet excitons, which are utilized to achieve high electroluminescence efficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthro[9,10-d]oxazole: The parent compound without the 4-chlorophenyl group.
2-(4-Isothiocyanatophenyl)phenanthro[9,10-d]oxazole: A derivative with an isothiocyanate group instead of a chlorine atom.
2-Styryl phenanthro[9,10-d]oxazoles: Compounds with a styryl group at the 2-position.
Uniqueness
Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This substitution enhances its stability and luminescent efficiency, making it particularly valuable in optoelectronic applications .
Propriétés
Numéro CAS |
10206-04-9 |
|---|---|
Formule moléculaire |
C21H12ClNO |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)phenanthro[9,10-d][1,3]oxazole |
InChI |
InChI=1S/C21H12ClNO/c22-14-11-9-13(10-12-14)21-23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)24-21/h1-12H |
Clé InChI |
YTFBHFWEMNQADB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C(O4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


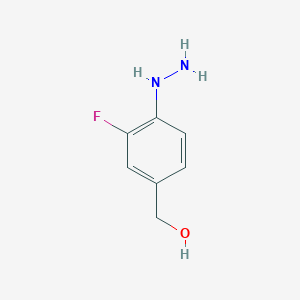
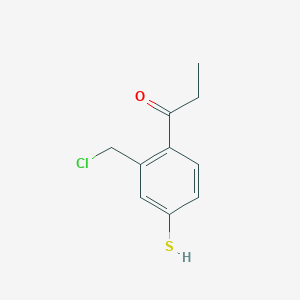
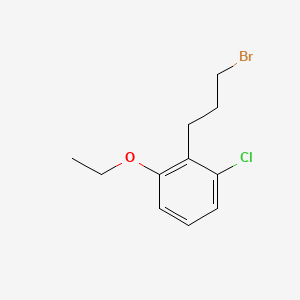
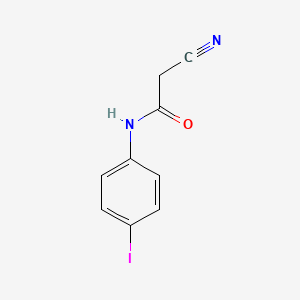
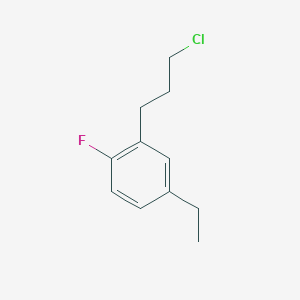

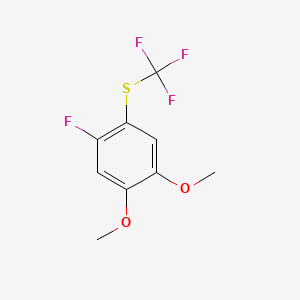
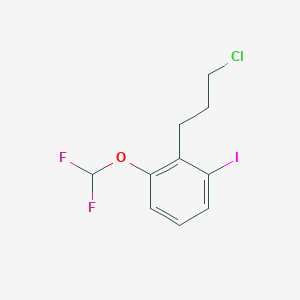
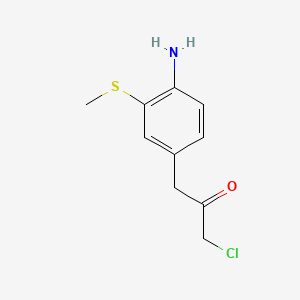
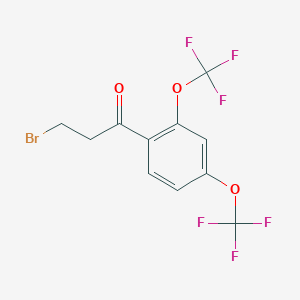

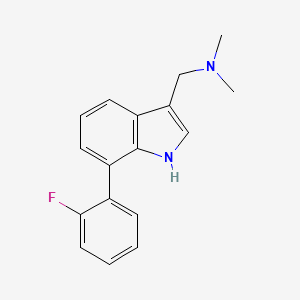
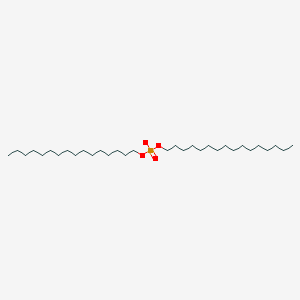
![Propanedinitrile, [[2-(1-piperidinyl)phenyl]methylene]-](/img/structure/B14063986.png)
